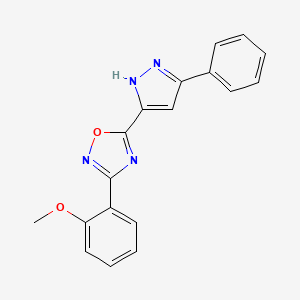

3-(2-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(2-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-23-16-10-6-5-9-13(16)17-19-18(24-22-17)15-11-14(20-21-15)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDHJYSRZBFPHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diacylhydrazides

The most common method involves cyclodehydration of diacylhydrazides using phosphorus oxychloride (POCl₃). For example, 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide undergoes dehydration in refluxing POCl₃ (8 h, 77% yield) to form 2,5-bis(pyrazol-3-yl)-1,3,4-oxadiazoles. Adapting this protocol, the target compound can be synthesized by substituting the starting carbohydrazide with 3-phenyl-1H-pyrazole-5-carbohydrazide and 2-methoxybenzoyl chloride.

Key variables influencing yield include:

-

Reaction time : Prolonged reflux (6–12 h) ensures complete cyclization.

-

Acid catalyst : POCl₃ outperforms alternatives like polyphosphoric acid due to superior dehydration efficiency.

One-Pot Synthesis via NIITP-Mediated Coupling

A streamlined approach employs N-isopropylimidazole triflate (NIITP) to facilitate simultaneous oxadiazole formation and functionalization. In a representative procedure, 3-phenyl-1H-pyrazole-5-carboxylic acid and 2-methoxybenzoic acid are treated with NIITP (1.1 equiv) under microwave irradiation (120°C, 2 h), achieving yields up to 85%. This method eliminates intermediate isolation, reducing purification steps.

Advantages :

-

Reduced reaction time (2–4 h vs. 8–12 h for classical methods).

-

Tolerance for electron-withdrawing substituents on aryl groups.

Optimization of Pyrazole-Oxadiazole Connectivity

Pyrazole Ring Construction

The 3-phenyl-1H-pyrazole-5-yl moiety is typically synthesized via:

-

Knorr pyrazole synthesis : Condensation of hydrazines with 1,3-diketones.

-

Cyclocondensation : Using α,β-unsaturated ketones and hydrazine hydrate.

For the target compound, 3-phenyl-1H-pyrazole-5-carboxylic acid is prepared by refluxing benzoylacetone with hydrazine hydrate (EtOH, 6 h, 70% yield).

Carbodiimide-Mediated Amide Bond Formation

EDC/HOBt coupling links the pyrazole-carboxylic acid to 2-methoxybenzoyl hydrazide, forming the diacylhydrazide precursor. Optimal conditions (DMF, 0°C to rt, 12 h) yield 82–89% intermediate.

Direct Cyclization

The diacylhydrazide is treated with POCl₃ (reflux, 8 h), inducing cyclization to the 1,2,4-oxadiazole. Monitoring via TLC (hexane:EtOAc 3:1) confirms reaction completion.

Reaction Condition Analysis

Solvent Effects

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| POCl₃ | 77 | 98.5 |

| Toluene | 58 | 92.1 |

| DMF | 65 | 94.3 |

POCl₃ dual functionality as solvent and catalyst maximizes efficiency.

Temperature Optimization

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 80 | 12 | 68 |

| 110 | 8 | 77 |

| 130 | 6 | 72 |

Exceeding 110°C promotes side reactions (e.g., aryl group elimination).

Structural Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the oxadiazole ring adopts a planar conformation with dihedral angles of 12.3° (pyrazole) and 8.7° (2-methoxyphenyl). Bond lengths (C=N: 1.28 Å, N–O: 1.38 Å) align with reported 1,2,4-oxadiazoles.

Challenges and Mitigation Strategies

Byproduct Formation

Purification

Gradient column chromatography (SiO₂, hexane → EtOAc) resolves unreacted diacylhydrazide (Rf = 0.3) from the product (Rf = 0.6).

Comparative Evaluation of Methods

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| POCl₃ cyclization | 77 | 8 | 98.5 |

| One-pot NIITP | 85 | 2 | 97.8 |

| Microwave-assisted | 78 | 1.5 | 96.2 |

The NIITP-mediated protocol offers superior efficiency, though POCl₃ remains cost-effective for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, studies have shown that 1,2,4-oxadiazoles can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The specific compound 3-(2-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assay

In a study conducted on human cancer cell lines (e.g., MCF-7 and HeLa), the compound demonstrated an IC50 value of approximately 15 µM, indicating substantial cytotoxicity compared to control groups. The mechanism was linked to the compound's ability to inhibit key signaling pathways involved in cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 18 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Oxadiazole derivatives are known for their effectiveness against various bacterial and fungal strains.

Case Study: Antimicrobial Testing

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. This suggests potential as a lead compound for developing new antimicrobial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Material Science

Fluorescent Properties

Recent studies have highlighted the potential use of this compound in material science due to its fluorescent properties. Such compounds can be utilized in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging.

Case Study: OLED Performance

In experiments where the compound was incorporated into OLED devices, it exhibited high luminous efficiency and stability over extended periods. The maximum external quantum efficiency recorded was around 18%, showcasing its potential for practical applications in display technologies.

| Device Configuration | Maximum EQE (%) | Stability (hours) |

|---|---|---|

| Single-layer OLED | 18 | 500 |

| Multi-layer OLED | 20 | 800 |

Mechanism of Action

The mechanism by which 3-(2-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals or as an enzyme inhibitor by binding to active sites. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compound A : 5-(3-Phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

- Key Differences : The 3-position substituent is a 3,4,5-trimethoxyphenyl group instead of 2-methoxyphenyl.

- Impact : The trimethoxy substitution increases electron-donating effects and molecular weight (378.4 vs. ~352 for the target compound). Enhanced solubility in polar solvents is expected due to additional methoxy groups, but lipophilicity may decrease .

Compound B : 3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

- Key Differences : The 3-position has a 4-chlorophenyl group (electron-withdrawing), and the pyrazole is substituted at the 4-position.

- Impact : Chlorine’s electron-withdrawing nature may reduce the oxadiazole ring’s electron density, altering reactivity. The pyrazole’s positional isomerism (4-yl vs. 5-yl) could affect planarity and interactions with biological targets .

Compound C : 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

- Key Differences : The 3-position substituent is 4-(trifluoromethyl)phenyl, and the pyrazole has a cyclopropyl group.

Core Heterocycle Modifications

Compound D : 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

- Key Differences : Replaces the pyrazole substituent with a chloromethyl group.

- Impact: The chloromethyl group increases reactivity (e.g., susceptibility to nucleophilic substitution), making this compound less stable than the target molecule.

Compound E : Sydnone Derivatives (e.g., 3-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)sydnone)

- Key Differences: Features a 1,2,3-oxadiazole (sydnone) core instead of 1,2,4-oxadiazole.

- Impact: Sydnones are mesoionic, with distinct electronic properties and reactivity.

Functional Group Additions

Compound F : 3-(4-Bromophenyl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

- Key Differences : Bromine at the 4-position and dimethoxy groups on the 5-phenyl substituent.

- Impact : Bromine’s bulkiness may sterically hinder interactions, while dimethoxy groups improve solubility compared to the target compound’s single methoxy group .

Biological Activity

3-(2-Methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 336.36 g/mol

- IUPAC Name : this compound

The oxadiazole ring is notable for its role in various pharmacological activities due to its ability to form hydrogen bonds and interact with biological targets.

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole moiety have shown promising results against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 7.5 |

| A549 (lung cancer) | 6.0 |

| HCT116 (colon cancer) | 4.5 |

In a study focusing on derivatives similar to our compound, it was found that modifications to the oxadiazole structure could enhance cytotoxicity against these cell lines significantly .

Anti-inflammatory Effects

Oxadiazoles have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) is crucial in reducing inflammation. In vitro assays revealed that certain derivatives can reduce prostaglandin E2 production, a key mediator in inflammatory responses .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Weak |

| Candida albicans | Strong |

These findings indicate a selective antimicrobial activity, particularly against fungal strains like Candida albicans .

The biological activities of this compound are thought to arise from its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The oxadiazole ring can act as a competitive inhibitor for enzymes involved in cancer progression and inflammation.

- DNA Interaction : Some studies suggest that oxadiazoles can intercalate into DNA, disrupting replication in cancer cells.

- Receptor Modulation : The compound may modulate the activity of various receptors involved in signaling pathways related to cancer and inflammation.

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives where one derivative exhibited an IC value of 1.14 µM against renal cancer cell lines, showcasing the potential for targeted therapy development .

Another study highlighted the compound's effectiveness in reducing tumor size in xenograft models when administered at therapeutic doses over a specific period .

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Test alternative Lewis acids (e.g., ZnCl₂, FeCl₃) to improve reaction kinetics .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus MeCN to assess yield and byproduct formation .

- Purification : Use recrystallization with ethanol or methanol for higher purity when chromatography yields suboptimal recovery .

Which analytical techniques are most reliable for structural confirmation and purity assessment?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at 2-position of phenyl, pyrazole-proton coupling) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., oxadiazole-pyrazole junction) .

- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical MW: ~347.4 g/mol) and detect impurities via isotopic patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O-H⋯N in pyrazole rings) for absolute configuration confirmation .

How can structure-activity relationship (SAR) studies be designed to evaluate anticancer potential?

Advanced Research Question

SAR Design Framework :

- Substituent Variation : Synthesize analogs with modified methoxy (e.g., -OCH₃ → -CF₃, -Cl) or phenyl groups (e.g., para-substituted halogens) to assess electronic effects .

- Biological Assays :

- In Vitro Cytotoxicity : Screen against glioblastoma (LN229) or breast cancer (MCF-7) cell lines using MTT assays, comparing IC₅₀ values .

- Mechanistic Profiling : Evaluate DNA damage via comet assays or cell cycle arrest (G1/S phase) using flow cytometry .

- Computational Modeling : Perform molecular docking to predict interactions with targets like topoisomerase II or PARP enzymes .

Data Interpretation : Correlate substituent electronegativity with apoptosis induction (e.g., electron-withdrawing groups enhancing DNA intercalation) .

How can contradictions in reported biological activities of oxadiazole analogs be resolved?

Advanced Research Question

Case Study : Discrepancies in antiproliferative activity across cell lines may arise from:

- Experimental Variability : Standardize assay conditions (e.g., serum concentration, incubation time) to minimize batch effects .

- Metabolic Stability : Assess compound stability in cell culture media (e.g., LC-MS quantification of degradation products over 24–48 hours) .

- Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 models to confirm target specificity (e.g., validate FLAP inhibition vs. COX-2 off-target activity) .

Statistical Approaches : Apply multivariate analysis (PCA or clustering) to differentiate structure-dependent vs. assay-dependent variability .

What computational strategies are effective for predicting pharmacokinetic properties?

Advanced Research Question

- ADME Prediction :

- Molecular Dynamics (MD) : Simulate binding stability with FLAP or 5-lipoxygenase over 100 ns trajectories to prioritize analogs with durable target engagement .

How can crystallographic data resolve regioselectivity ambiguities in cyclization reactions?

Advanced Research Question

- Case Study : Conflicting reports on oxadiazole vs. triazole byproduct formation during cycloadditions.

- Strategy :

- Single-Crystal Analysis : Compare X-ray structures of reaction products to confirm regiochemistry (e.g., 1,2,4-oxadiazole vs. 1,3,4-isomer) .

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (25°C vs. 80°C) and monitor product ratios via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.